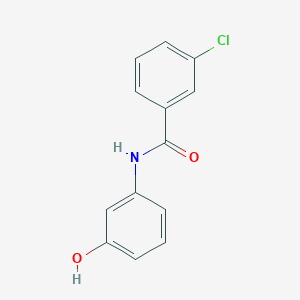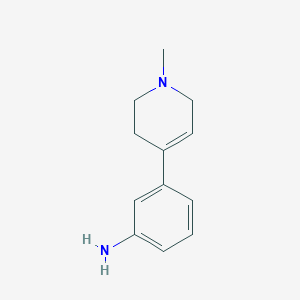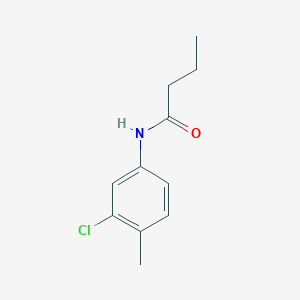
N-(3-Chloro-p-tolyl)butyramide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-Chloro-p-tolyl)butyramide, also known as CTB, is a chemical compound that belongs to the class of amides. It is a white crystalline powder that is commonly used in scientific research for its various biochemical and physiological effects. CTB is synthesized through a multi-step process that involves the reaction of 3-chloro-p-toluidine with butyric anhydride.
Mechanism of Action
The mechanism of action of N-(3-Chloro-p-tolyl)butyramide is not fully understood. However, it is believed that this compound exerts its effects through the inhibition of certain enzymes and the modulation of various signaling pathways. This compound has been shown to inhibit the activity of cholinesterase and acetylcholinesterase, which are enzymes that are involved in the breakdown of the neurotransmitter acetylcholine. By inhibiting these enzymes, this compound can increase the levels of acetylcholine in the brain, leading to various physiological effects.
Biochemical and Physiological Effects:
This compound has various biochemical and physiological effects. It has been shown to have an inhibitory effect on the activity of cholinesterase and acetylcholinesterase, which can increase the levels of acetylcholine in the brain. This can lead to increased cognitive function and memory retention. This compound has also been found to have an anti-inflammatory effect, which can reduce inflammation and pain. Additionally, this compound has been shown to have an analgesic effect, which can reduce pain perception in animal models.
Advantages and Limitations for Lab Experiments
N-(3-Chloro-p-tolyl)butyramide has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized and purified. Additionally, this compound has a well-characterized mechanism of action and has been extensively studied in animal models. However, there are also some limitations to the use of this compound in lab experiments. For example, this compound has a relatively short half-life, which can make it difficult to study its long-term effects. Additionally, this compound has a relatively low solubility in water, which can limit its use in certain experimental conditions.
Future Directions
There are several future directions for research on N-(3-Chloro-p-tolyl)butyramide. One potential direction is to study the long-term effects of this compound on cognitive function and memory retention. Another potential direction is to investigate the anti-inflammatory and analgesic effects of this compound in human models. Additionally, there is a need for further research to elucidate the mechanism of action of this compound and to identify potential targets for therapeutic intervention. Overall, this compound is a promising compound that has the potential to be used in a variety of scientific research applications.
Synthesis Methods
The synthesis of N-(3-Chloro-p-tolyl)butyramide involves the reaction of 3-chloro-p-toluidine with butyric anhydride. The reaction is carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The resulting product is then purified using various techniques such as recrystallization or column chromatography. The overall yield of the synthesis process is typically around 50-60%.
Scientific Research Applications
N-(3-Chloro-p-tolyl)butyramide has been widely used in scientific research due to its various biochemical and physiological effects. It has been shown to have an inhibitory effect on the activity of certain enzymes such as cholinesterase and acetylcholinesterase. This compound has also been found to have an anti-inflammatory effect and can reduce the production of pro-inflammatory cytokines. Additionally, this compound has been shown to have an analgesic effect and can reduce pain perception in animal models.
properties
CAS RN |
7017-12-1 |
|---|---|
Molecular Formula |
C11H14ClNO |
Molecular Weight |
211.69 g/mol |
IUPAC Name |
N-(3-chloro-4-methylphenyl)butanamide |
InChI |
InChI=1S/C11H14ClNO/c1-3-4-11(14)13-9-6-5-8(2)10(12)7-9/h5-7H,3-4H2,1-2H3,(H,13,14) |
InChI Key |
CMVIYVQUKDZLRB-UHFFFAOYSA-N |
SMILES |
CCCC(=O)NC1=CC(=C(C=C1)C)Cl |
Canonical SMILES |
CCCC(=O)NC1=CC(=C(C=C1)C)Cl |
Other CAS RN |
7017-12-1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



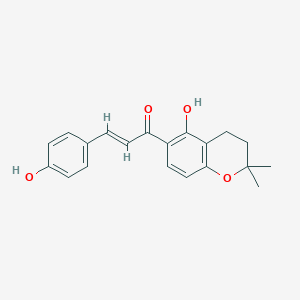


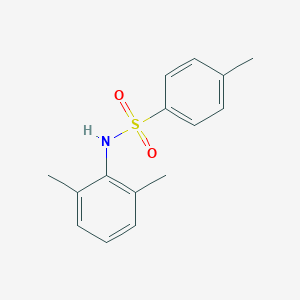

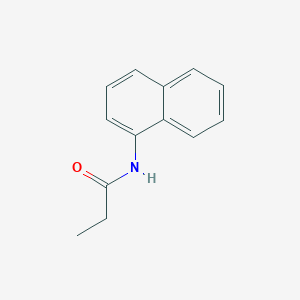
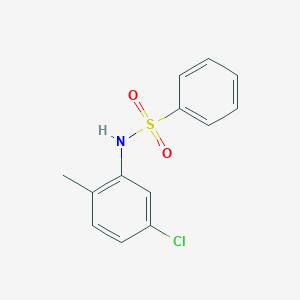
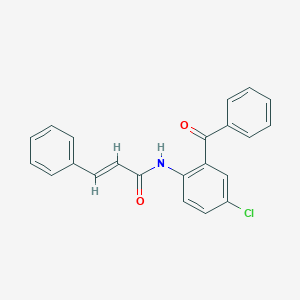

![Benzene, 1-bromo-4-[(4-methylphenyl)methyl]-](/img/structure/B185176.png)
